Methyl 5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoate
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Overview
Description
Methyl 5-{[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated aromatic ring, an ethoxy group, a methoxy group, and a morpholine moiety. These functional groups contribute to its diverse chemical reactivity and potential utility in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]amino}-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]amino}-2-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Palladium catalysts, organoboron compounds
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 5-{[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-{[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-ethoxy-5-methoxybenzoate
- 3-Bromo-4-ethoxy-5-methoxybenzonitrile
- Methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Uniqueness
Methyl 5-{[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H27BrN2O5 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
methyl 5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H27BrN2O5/c1-4-30-21-18(23)11-15(12-20(21)27-2)14-24-16-5-6-19(17(13-16)22(26)28-3)25-7-9-29-10-8-25/h5-6,11-13,24H,4,7-10,14H2,1-3H3 |
InChI Key |
HSPSFIIKWMVVTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)OC |
Origin of Product |
United States |
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